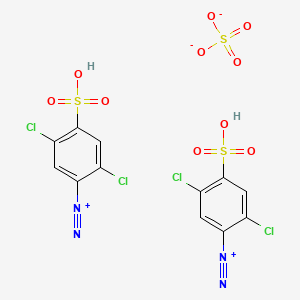
2,5-dichloro-4-sulfobenzenediazonium;sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-4-sulfobenzenediazonium sulfate is a diazonium salt with the molecular formula C6H3Cl2N2O3S2. This compound is known for its unique chemical properties and is used in various scientific and industrial applications. It is characterized by the presence of two chlorine atoms, a sulfonic acid group, and a diazonium group attached to a benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-4-sulfobenzenediazonium sulfate typically involves the diazotization of 2,5-dichloro-4-sulfobenzenamine. This process includes the following steps:
Nitration: The starting material, 2,5-dichlorobenzenesulfonic acid, is nitrated to form 2,5-dichloro-4-nitrobenzenesulfonic acid.
Reduction: The nitro group is then reduced to an amine group, yielding 2,5-dichloro-4-sulfobenzenamine.
Diazotization: The amine is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Industrial Production Methods
In industrial settings, the production of 2,5-dichloro-4-sulfobenzenediazonium sulfate follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
化学反応の分析
Types of Reactions
2,5-dichloro-4-sulfobenzenediazonium sulfate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Reagents like potassium iodide, copper(I) chloride, and sodium hydroxide are commonly used.
Coupling Reactions: Phenols and aromatic amines are used under basic conditions.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are employed.
Major Products Formed
Substitution Reactions: Products include 2,5-dichloro-4-halobenzenesulfonic acids.
Coupling Reactions: Azo dyes with various colors depending on the coupling partner.
Reduction Reactions: 2,5-dichloro-4-sulfobenzenamine.
科学的研究の応用
2,5-dichloro-4-sulfobenzenediazonium sulfate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in labeling and detection of biomolecules through diazonium coupling reactions.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,5-dichloro-4-sulfobenzenediazonium sulfate involves the formation of reactive intermediates through diazonium coupling reactions. These intermediates can interact with various molecular targets, leading to the formation of stable azo compounds. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
- 2,4-dichloro-5-sulfobenzenediazonium sulfate
- 2,5-dichloro-3-sulfobenzenediazonium sulfate
- 2,5-dichloro-4-nitrobenzenediazonium sulfate
Uniqueness
2,5-dichloro-4-sulfobenzenediazonium sulfate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of products formed in chemical reactions. The presence of both chlorine atoms and a sulfonic acid group provides distinct chemical properties compared to other diazonium salts.
特性
CAS番号 |
71537-52-5 |
|---|---|
分子式 |
C12H6Cl4N4O10S3 |
分子量 |
604.2 g/mol |
IUPAC名 |
2,5-dichloro-4-sulfobenzenediazonium;sulfate |
InChI |
InChI=1S/2C6H2Cl2N2O3S.H2O4S/c2*7-3-2-6(14(11,12)13)4(8)1-5(3)10-9;1-5(2,3)4/h2*1-2H;(H2,1,2,3,4) |
InChIキー |
XBJQCZPHKYVQMR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)O)Cl)[N+]#N.C1=C(C(=CC(=C1Cl)S(=O)(=O)O)Cl)[N+]#N.[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















